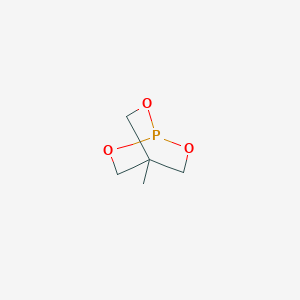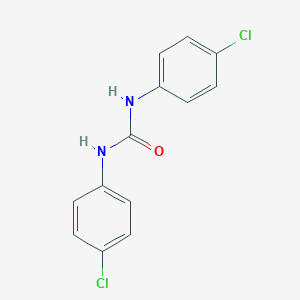![molecular formula C101H157N33O24S B074442 (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid CAS No. 1285-85-4](/img/structure/B74442.png)
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adrenocorticotropic hormone alpha (1-18) is a peptide hormone derived from the larger precursor molecule, pro-opiomelanocortin. This hormone is produced in the anterior pituitary gland and plays a crucial role in the hypothalamic-pituitary-adrenal axis. It stimulates the adrenal cortex to release glucocorticoids, which are vital for stress response, metabolism, and immune function .
準備方法
Synthetic Routes and Reaction Conditions
Adrenocorticotropic hormone alpha (1-18) can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of adrenocorticotropic hormone alpha (1-18) involves recombinant DNA technology. The gene encoding the peptide is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured in bioreactors, and the peptide is harvested, purified, and formulated for various applications .
化学反応の分析
Types of Reactions
Adrenocorticotropic hormone alpha (1-18) undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
科学的研究の応用
Adrenocorticotropic hormone alpha (1-18) has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in stress response and adrenal gland function.
Medicine: Explored as a therapeutic agent for conditions like adrenal insufficiency and autoimmune diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis
作用機序
Adrenocorticotropic hormone alpha (1-18) exerts its effects by binding to the melanocortin 2 receptor on the surface of adrenocortical cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate activates protein kinase A, which in turn stimulates the synthesis and release of glucocorticoids from the adrenal cortex .
類似化合物との比較
Similar Compounds
Adrenocorticotropic hormone (1-39): The full-length peptide with similar biological activity but a longer sequence.
Alpha melanocyte-stimulating hormone: A related peptide derived from the same precursor, pro-opiomelanocortin, with distinct roles in pigmentation and appetite regulation.
Uniqueness
Adrenocorticotropic hormone alpha (1-18) is unique due to its specific sequence and its role in stimulating glucocorticoid release. Its shorter length compared to the full-length adrenocorticotropic hormone makes it a valuable tool for studying the minimal sequence required for biological activity .
特性
CAS番号 |
1285-85-4 |
|---|---|
分子式 |
C101H157N33O24S |
分子量 |
2249.6 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C101H157N33O24S/c1-56(2)82(96(155)118-52-79(138)120-65(23-9-12-37-102)85(144)122-66(24-10-13-38-103)86(145)123-67(26-15-40-113-99(106)107)87(146)127-72(98(157)158)28-17-42-115-101(110)111)133-95(154)78-29-18-43-134(78)97(156)71(25-11-14-39-104)121-80(139)51-117-84(143)75(47-59-49-116-64-22-8-7-21-62(59)64)130-88(147)68(27-16-41-114-100(108)109)124-91(150)74(45-57-19-5-4-6-20-57)129-93(152)76(48-60-50-112-55-119-60)131-89(148)69(34-35-81(140)141)125-90(149)70(36-44-159-3)126-94(153)77(54-136)132-92(151)73(128-83(142)63(105)53-135)46-58-30-32-61(137)33-31-58/h4-8,19-22,30-33,49-50,55-56,63,65-78,82,116,135-137H,9-18,23-29,34-48,51-54,102-105H2,1-3H3,(H,112,119)(H,117,143)(H,118,155)(H,120,138)(H,121,139)(H,122,144)(H,123,145)(H,124,150)(H,125,149)(H,126,153)(H,127,146)(H,128,142)(H,129,152)(H,130,147)(H,131,148)(H,132,151)(H,133,154)(H,140,141)(H,157,158)(H4,106,107,113)(H4,108,109,114)(H4,110,111,115)/t63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-/m0/s1 |
InChIキー |
UKJCLEMFCYKKPS-FKOMBOBKSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
Key on ui other cas no. |
1285-85-4 |
配列 |
SYSMEHFRWGKPVGKKRR |
同義語 |
1-18 ACTH ACTH a(1-18) ACTH alpha (1-18) ACTH alpha(1-18) alpha 1-18 ACTH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


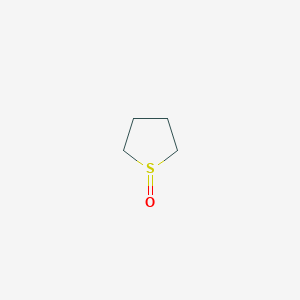
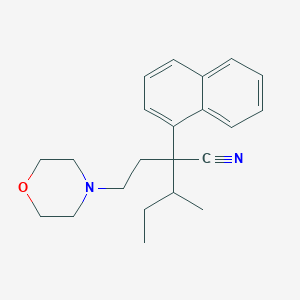
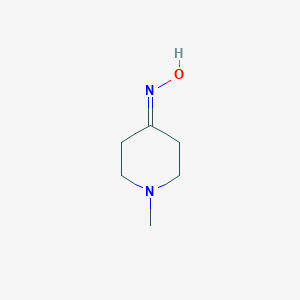

![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)
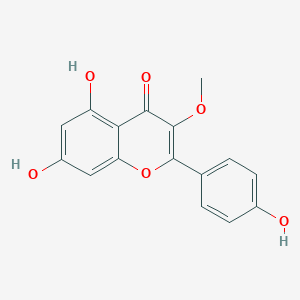
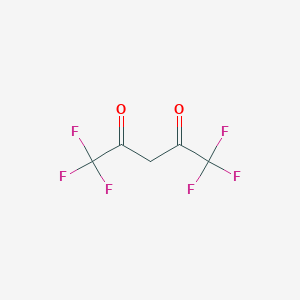
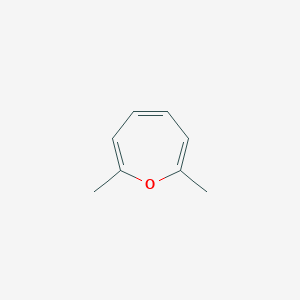
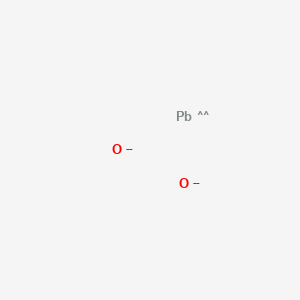
![5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B74373.png)
